Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
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Overview
Description
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a butyl group, a furan ring, and a thiophene ring, which are connected through ester and methoxycarbonyl linkages. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate typically involves the esterification of 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactors has been shown to be an efficient and sustainable method for the synthesis of esters .
Chemical Reactions Analysis
Types of Reactions
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The ester and methoxycarbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-furoate: Lacks the thiophene ring and methoxycarbonyl group, making it less complex.
Methyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is unique due to the presence of both furan and thiophene rings, which provide a combination of aromaticity and heteroatom interactions. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
butyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYAEGZZZEUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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